2-Chlorobenzoic acid

Description

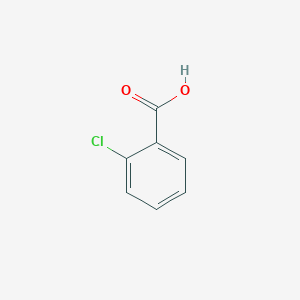

Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024771 | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |

| Record name | o-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER | |

CAS No. |

118-91-2, 26264-09-5 | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0867193V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288 °F (NTP, 1992), 142 °C | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2-Chlorobenzoic Acid from 2-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoic acid from 2-chlorotoluene (B165313), a critical transformation in the production of various pharmaceuticals and fine chemicals. The document details the prevalent oxidative methodologies, including the classical potassium permanganate (B83412) oxidation, modern catalytic aerobic oxidation, and ozonolysis. A comparative analysis of these methods is presented, focusing on reaction efficiency, safety, and environmental impact. Detailed experimental protocols for key synthetic routes are provided, alongside a summary of quantitative data to aid in method selection and optimization. Furthermore, this guide includes visual representations of the experimental workflows to facilitate a clear understanding of the processes involved.

Introduction

This compound is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] Its production from the readily available precursor, 2-chlorotoluene, is a cornerstone of industrial organic synthesis. The primary route for this conversion is the oxidation of the methyl group of 2-chlorotoluene to a carboxylic acid. The efficiency and selectivity of this oxidation are paramount to ensure high purity and yield of the final product. This guide explores the most significant methods developed for this synthesis, providing technical details essential for laboratory and process chemists.

Synthetic Methodologies

The conversion of 2-chlorotoluene to this compound is achieved through the oxidation of the benzylic methyl group. Several oxidizing agents and systems have been employed for this purpose, each with its own set of advantages and disadvantages. The most prominent methods include:

-

Potassium Permanganate Oxidation: A robust and well-established method for the side-chain oxidation of alkylbenzenes.[2][3]

-

Catalytic Aerobic Oxidation: A greener and more atom-economical approach that utilizes molecular oxygen as the terminal oxidant in the presence of a metal catalyst.[4]

-

Ozonolysis: An alternative method that employs ozone as the oxidizing agent, offering a different reaction pathway and selectivity profile.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the different synthetic methods for producing this compound from 2-chlorotoluene.

Table 1: Comparison of Different Oxidation Methods

| Oxidation Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | None | Water | Reflux (approx. 100) | 3 - 4 | 76 - 78 (crude), 65 - 67 (recrystallized) | [3][7][8] |

| Catalytic Aerobic Oxidation | Oxygen (O₂) | CoBr₂/MnBr₂ | Acetic Acid | 135 - 145 | 5.5 - 6.5 | 98.2 | [9] |

| Ozonolysis | Ozone (O₃) | Cobalt (II) acetate (B1210297) | Acetic Acid | 90 | Not Specified | 88.0 | [5] |

Experimental Protocols

Potassium Permanganate Oxidation

This method is a classic and reliable laboratory-scale procedure for the synthesis of this compound.[2]

Materials:

-

2-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) or another reducing agent to quench excess permanganate

-

Concentrated Hydrochloric acid (HCl)

-

Decolorizing carbon (optional)

-

Toluene (B28343) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle

-

Distillation apparatus

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a stirrer and a reflux condenser, combine 200 g (1.6 moles) of 2-chlorotoluene, 600 g (3.8 moles) of potassium permanganate, and 7 liters of water.[7][8]

-

Oxidation: With continuous stirring, slowly heat the mixture to boiling.[7][8] The reaction is exothermic and may become vigorous if heated too quickly.[7][8] Maintain the reflux for 3 to 4 hours, or until the purple color of the permanganate has disappeared, indicating its consumption.[7][8]

-

Recovery of Unreacted Starting Material: After the reaction is complete, arrange the apparatus for distillation and distill the mixture to recover any unreacted 2-chlorotoluene (typically 25-30 g).[7][8]

-

Work-up: While the mixture is still hot, filter it by suction to remove the manganese dioxide (MnO₂) precipitate.[7][8] Wash the filter cake with two 500-mL portions of hot water.[7][8]

-

Isolation of Crude Product: Combine the filtrate and washings and concentrate the solution to a volume of about 3.5 liters.[7][8] If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be filtered again.[7] While the solution is still hot, cautiously acidify it with 250 mL of concentrated hydrochloric acid with constant stirring.[7][8]

-

Purification: Cool the mixture in an ice bath to precipitate the this compound.[2] Collect the white precipitate by suction filtration and wash it with cold water.[7][8] The crude product can be recrystallized from toluene to yield a purified product.[7][8]

Catalytic Aerobic Oxidation

This method represents a more modern and environmentally friendly approach to the synthesis.

Materials:

-

2-chlorotoluene

-

Acetic acid

-

Cobaltous acetate (Co(OAc)₂)

-

Manganous acetate (Mn(OAc)₂)

-

Sodium Bromide (NaBr)

-

Oxygen (O₂)

Equipment:

-

High-pressure autoclave

-

Heating and stirring mechanism for the autoclave

-

Gas inlet for oxygen

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL autoclave, charge 280 g of 2-chlorotoluene and 150 g of acetic acid.[9] Add the composite catalyst consisting of 0.5 g of cobaltous acetate, 0.2 g of manganous acetate, and 1.0 g of Sodium Bromide.[9]

-

Oxidation: Seal the autoclave and heat the mixture to 135 °C.[9] Introduce oxygen at a rate of 10 L/min, maintaining the reaction temperature between 135 and 145 °C and the pressure at 1.0 MPa.[9] Continue the reaction for 6 hours.[9]

-

Work-up and Isolation: After the reaction period, cool the autoclave and vent the excess pressure.[9] Discharge the reaction mixture, cool it further, and filter to collect the product.[9]

-

Purification: Wash the collected solid to obtain the final product.[9]

Visualized Workflows

The following diagrams illustrate the key steps in the described synthetic procedures.

Caption: Workflow for the synthesis of this compound via potassium permanganate oxidation.

Caption: Workflow for the synthesis of this compound via catalytic aerobic oxidation.

Conclusion

The synthesis of this compound from 2-chlorotoluene can be effectively achieved through several oxidative methods. The traditional potassium permanganate oxidation remains a viable and well-documented laboratory procedure, offering moderate to good yields. However, for industrial-scale production and in alignment with the principles of green chemistry, catalytic aerobic oxidation presents a superior alternative, boasting higher yields, milder reaction conditions, and the use of a more sustainable oxidant. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. This guide provides the necessary technical information to make an informed decision and to successfully implement the chosen synthetic route.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 3. chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid-phase oxidation of 2-chlorotoluene with ozone to this compound – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [health-man.com.ua]

- 6. Liquid-phase oxidation of 2-chlorotoluene with ozone to this compound – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. CN103601639A - O-chlorobenzoic acid synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by detailed experimental protocols and visual representations of its chemical behavior.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol [1][2][3] |

| Melting Point | 140-142 °C[2][4][5] |

| Boiling Point | 285 °C[4][6] |

| Density | 1.544 g/cm³ at 20 °C[2][5] |

| pKa | 2.89 at 25 °C[4][7] |

| Appearance | White crystalline solid[3][8] |

| Solubility in Water | Slightly soluble in cold water (0.21 g/100 g at 25°C), more soluble in hot water (4.03 g/100 g at 100°C)[5][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and benzene[8][9] |

Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the aromatic ring, and the chlorine substituent.

Acidity

As a carboxylic acid, this compound is acidic and readily reacts with bases to form the corresponding carboxylate salt. The electron-withdrawing nature of the ortho-chlorine atom increases the acidity of the carboxylic acid compared to benzoic acid.

Esterification

This compound undergoes esterification with alcohols in the presence of an acid catalyst, typically sulfuric acid, to form the corresponding ester. This is a reversible reaction, and an excess of the alcohol is often used to drive the equilibrium towards the product.

Nucleophilic Aromatic Substitution

The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under specific conditions, such as in the Ullmann condensation, where it reacts with amines in the presence of a copper catalyst to form N-aryl anthranilic acids.

Decarboxylation

At elevated temperatures, this compound can undergo decarboxylation, losing carbon dioxide to form chlorobenzene. This reaction is often facilitated by a catalyst, such as copper, in a high-boiling solvent like quinoline.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

-

Deionized water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 250 mL

-

Volumetric flask, 100 mL

Procedure:

-

Accurately weigh approximately 0.157 g (1 mmol) of this compound and dissolve it in 50 mL of deionized water in a 250 mL beaker. Gentle heating may be required to aid dissolution.

-

Allow the solution to cool to room temperature and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin stirring the this compound solution and start adding the NaOH solution in small increments (e.g., 0.5 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH begins to change rapidly, then add the titrant in smaller increments (e.g., 0.1 mL) to accurately determine the equivalence point.

-

Continue adding the titrant beyond the equivalence point for several more readings.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound

-

FTIR spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR grade

-

Pellet press

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures, including tuning, locking, and shimming.

Solubility Assessment

Objective: To qualitatively assess the solubility of this compound in water and an organic solvent.

Materials:

-

This compound

-

Deionized water

-

Ethanol

-

Test tubes

-

Spatula

Procedure:

-

Place a small amount (approximately 10-20 mg) of this compound into two separate, clean, and dry test tubes.

-

To the first test tube, add 1 mL of deionized water. To the second test tube, add 1 mL of ethanol.

-

Agitate both test tubes vigorously for 30-60 seconds.

-

Observe and record whether the solid has completely dissolved, partially dissolved, or remained insoluble in each solvent.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the oxidation of 2-chlorotoluene (B165313).

Caption: Oxidation of 2-chlorotoluene to this compound.

Esterification of this compound

A typical esterification reaction of this compound with ethanol.

Caption: Fischer esterification of this compound.

Reaction with a Strong Base

The acid-base reaction between this compound and sodium hydroxide.

Caption: Neutralization of this compound.

Experimental Workflow for Property Determination

A logical workflow for the characterization of this compound.

Caption: Workflow for characterizing this compound.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supplemented with practical experimental protocols and illustrative diagrams. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the safe and effective use of this important chemical intermediate in their work.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoic acid (CAS Number: 118-91-2), a pivotal chemical intermediate in various industrial and research applications, particularly in the realm of drug discovery and development. This document elucidates its chemical and physical properties, details common synthetic routes with experimental protocols, and explores its significant role as a precursor in the synthesis of pharmaceuticals and other commercially valuable compounds.

Core Chemical and Physical Properties

This compound, also known as o-chlorobenzoic acid, is a halogenated aromatic carboxylic acid. It presents as a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 118-91-2[2] |

| Molecular Formula | C₇H₅ClO₂[3] |

| Molecular Weight | 156.57 g/mol [3] |

| IUPAC Name | This compound[4] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)Cl[4] |

| InChI | InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 138-140 °C[5] |

| Boiling Point | 285 °C[3] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, and ether.[3] |

| pKa | 2.89[3] |

| Appearance | White crystalline solid.[1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through the oxidation of 2-chlorotoluene. Alternative methods include the hydrolysis of 2-chlorobenzotrichloride and the Sandmeyer reaction from anthranilic acid.

Oxidation of 2-Chlorotoluene with Potassium Permanganate (B83412)

This laboratory-scale method provides a reliable route to this compound.

Experimental Protocol:

-

Reaction Setup: In a 12-liter flask equipped with a mechanical stirrer and a reflux condenser, add 600 g (3.8 moles) of potassium permanganate and 7 liters of water. To this suspension, add 200 g (1.6 moles) of o-chlorotoluene.

-

Reaction Execution: With continuous stirring, slowly heat the mixture to its boiling point. The reaction is exothermic and may require initial moderation. Continue refluxing for 3-4 hours, or until the characteristic purple color of the permanganate has disappeared, indicating its consumption.

-

Work-up: Arrange the condenser for distillation and distill the mixture to remove any unreacted o-chlorotoluene (typically 25-30 g). Filter the hot reaction mixture by suction to remove the manganese dioxide precipitate. Wash the filter cake with two 500 mL portions of hot water.

-

Isolation and Purification: Combine the filtrates and concentrate the volume to approximately 3.5 liters. If the solution is not clear, add 1-2 g of decolorizing carbon and filter. While the solution is still hot, cautiously acidify it with 250 mL of concentrated hydrochloric acid with constant stirring. Allow the mixture to cool to room temperature to precipitate the this compound.

-

Final Product: Collect the white precipitate by filtration and wash with cold water. The yield is typically 163-167 g (76-78% based on the consumed o-chlorotoluene) with a melting point of 137-138 °C. For higher purity, the product can be recrystallized from toluene (B28343) to yield a product with a melting point of 139-140 °C.

Synthesis Workflow Overview

The following diagram illustrates the common synthetic pathways to this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in the synthesis of a wide range of organic molecules, most notably active pharmaceutical ingredients (APIs).

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant application of this compound is in the synthesis of fenamic acid-derived NSAIDs through the Ullmann condensation. This reaction involves the coupling of an aniline (B41778) with a halobenzoic acid.

Experimental Protocol for Ullmann Condensation (General):

-

Reaction Setup: In a suitable reaction vessel, combine this compound, a substituted aniline, anhydrous potassium carbonate, and a catalytic amount of a copper catalyst (e.g., cupric oxide) in a high-boiling point solvent such as amyl alcohol.

-

Reaction Execution: Reflux the reaction mixture for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the solvent, for instance, by steam distillation. Filter the remaining aqueous solution.

-

Isolation and Purification: Acidify the filtrate with a dilute acid (e.g., hydrochloric acid) to precipitate the crude N-arylanthranilic acid. Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Other Bioactive Molecules

This compound and its derivatives are precursors to a variety of other bioactive compounds. For instance, 2-amino-3-chlorobenzoic acid, which can be synthesized from this compound, has shown potential as an anticancer agent by targeting the PI3K/AKT signaling pathway.

The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, which is a critical pathway in cell proliferation and survival and a target for some anticancer agents derived from this compound analogs.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 3: Hazard Identification

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant implications for the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an invaluable precursor for the development of a wide range of therapeutic agents and other high-value chemical products. A thorough understanding of its synthesis, properties, and applications is essential for researchers and professionals in the field of drug development and chemical sciences.

References

Spectroscopic Profile of 2-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, dyes, and fungicides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in chemical synthesis and analysis.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₇H₅ClO₂.[1] It presents as a white crystalline solid and is one of three isomeric chlorobenzoic acids.[1]

| Property | Value |

| Chemical Formula | C₇H₅ClO₂ |

| Molar Mass | 156.57 g/mol |

| Appearance | White solid |

| Melting Point | 138-140 °C |

| Boiling Point | 285 °C |

| CAS Number | 118-91-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, providing insights into its proton and carbon environments.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | Coupling Constant (J) (Hz) |

| H6 | 8.09 | 7.81 | Doublet | 7.44 |

| H4 | 7.50 | 7.56 | Multiplet | - |

| H5 | 7.40 | 7.55 | Multiplet | - |

| H3 | 7.31 | 7.45 | Multiplet | - |

| COOH | - | 13.43 | Singlet | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [2][3] | Chemical Shift (δ) in D₂O (ppm) [4] |

| C=O | 171.09 | 178.73 |

| C2 | 134.83 | 141.81 |

| C4 | 133.65 | 132.16 |

| C6 | 132.54 | 132.31 |

| C1 | 131.56 | 129.91 |

| C5 | 128.46 | 131.31 |

| C3 | 126.75 | 129.68 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Broad |

| 1668 | C=O stretch (Carboxylic acid)[5] | Very Strong |

| 1600-1450 | C=C stretch (Aromatic ring) | Medium-Strong |

| 1320-1210 | C-O stretch (Carboxylic acid) | Strong |

| 1440-1395 & 950-910 | O-H bend (Carboxylic acid) | Medium |

| ~750 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 158 | 23.0 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 156 | 70.8 | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |

| 141 | 31.9 | [M-OH]⁺ |

| 139 | 100.0 | [M-OH]⁺ (with ³⁵Cl) |

| 113 | 11.9 | [M-COOH]⁺ |

| 111 | 36.6 | [M-COOH]⁺ (with ³⁵Cl) |

| 75 | 25.9 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard.[2][7]

-

Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]

-

Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[9]

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: In the electron ionization (EI) source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(118-91-2) 13C NMR [m.chemicalbook.com]

- 4. bmse000332 this compound at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorobenzoic acid in various organic solvents. An understanding of the solubility characteristics of this compound is crucial for its application in pharmaceutical synthesis, agrochemical development, and other chemical industries. This document consolidates available quantitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core-Data Presentation: Quantitative Solubility

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capacity, as well as the temperature of the system. The following tables summarize the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 15 | 35.97[1] |

| Benzene | 26 | 2.02[1] |

| Carbon Disulfide | 15 | 0.41[1] |

| Carbon Tetrachloride | 15 | 0.36[1] |

| Diethyl Ether | 15 | 23.89[1] |

| Ethyl Acetate | 15 | 14.7[1] |

| Heptane | 79 | 2.64[1] |

Qualitative solubility information indicates that this compound is also soluble in methanol (B129727) and ethanol (B145695).[2][3][4][5][6] Specifically, it is described as "freely soluble" in alcohol and ether.[4] One source specifies its solubility in ethanol as 1 g/10 mL.[3] It is also reported to be soluble in hot water, but insoluble in toluene.[2]

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for commonly employed techniques for measuring the solubility of organic compounds like this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Glass flasks or vials with airtight seals

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: An excess amount of finely powdered this compound is added to a known volume or mass of the organic solvent in a glass flask. The flask is then hermetically sealed to prevent solvent evaporation.

-

Equilibration: The flask is placed in a constant temperature shaker bath and agitated at a constant speed. The equilibration time is crucial and should be sufficient to reach a thermodynamic equilibrium. This is typically determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until no significant change in concentration is observed.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pre-equilibrated syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE or other solvent-resistant material) to remove any suspended solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.

-

Gravimetric Analysis: A known volume or mass of the filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and solvent), and the mass of the remaining solid solute is determined.

-

UV-Vis Spectrophotometry: The filtrate is diluted with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve. The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

High-Performance Liquid Chromatography (HPLC): The filtrate is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on the direct measurement of the mass of the dissolved solute.

Principle: A saturated solution is prepared, and a known mass or volume of this solution is taken. The solvent is then completely evaporated, and the mass of the remaining solute is measured.

Apparatus:

-

Analytical balance

-

Drying oven or vacuum oven

-

Desiccator

-

Glassware (e.g., beakers, volumetric flasks, pipettes)

Procedure:

-

Preparation of Saturated Solution: A supersaturated solution is prepared by dissolving an excess of this compound in the chosen solvent at a slightly elevated temperature with constant stirring. The solution is then allowed to cool to the desired experimental temperature and equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Collection: After equilibration, the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully pipetted into a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This can be achieved by heating in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition or sublimation of the this compound. For volatile solvents, evaporation under a gentle stream of inert gas at ambient temperature may be sufficient.

-

Drying and Weighing: The container with the solid residue is then placed in a desiccator to cool to room temperature and to prevent moisture absorption. The container is weighed on an analytical balance. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution.

Logical Workflow and Visualization

The following diagram illustrates the logical workflow for a typical experimental determination of solubility using the isothermal shake-flask method coupled with gravimetric analysis.

Caption: A logical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with 2-Chlorobenzoic acid (CAS No. 118-91-2), along with detailed safety precautions and handling procedures. The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.

Physicochemical and Toxicological Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in methanol (B129727) and diethyl ether, and very slightly soluble in cold water.[2] Understanding its physical and chemical properties is the first step in a thorough risk assessment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5ClO2 | [2] |

| Molecular Weight | 156.57 g/mol | [2] |

| Melting Point | 142°C (287.6°F) | [2] |

| Flash Point | 173°C (343.4°F) (Open Cup) | [2] |

| Autoignition Temperature | 530 °C / 986 °F | [3] |

| Specific Gravity | 1.1058 (Water = 1) | [2] |

| Vapor Pressure | 8.8 mm of Hg (@ 20°C) | [2] |

| Vapor Density | 3.88 (Air = 1) | [2] |

| Solubility | Soluble in methanol, diethyl ether. Very slightly soluble in cold water. | [2] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD50 (Acute Oral) | 501 mg/kg | Rat | Oral | [2] |

| LD50 (Acute Oral) | 6460 mg/kg | Rat | Oral | [4] |

Note: Conflicting LD50 values have been reported in the literature, which may be due to different experimental conditions. It is prudent to handle the substance as having a higher degree of toxicity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are:

-

Serious Eye Damage/Irritation: Causes serious eye irritation and risk of serious damage to eyes.[2][6][7]

-

Respiratory Irritation: May cause respiratory tract irritation.[8][9]

It is not classified as a carcinogen, mutagen, or reproductive toxicant based on available data.[2]

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The following is a generalized experimental protocol for determining the acute oral LD50 of a substance like this compound, based on the principles of the OECD Test Guideline 401 (though this specific guideline has been largely replaced by alternative methods that reduce animal use, the principles remain relevant for understanding historical data).

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Species: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females are often preferred.[2]

Housing and Environmental Conditions:

-

Temperature: 22 ± 3°C[2]

-

Humidity: 30-70%[2]

-

Lighting: 12-hour light/dark cycle[2]

-

Caging: Animals may be group-caged by sex, but with enough space for clear observation of each animal. Individual caging may be necessary depending on the toxic effects observed.[2]

-

Diet: Standard laboratory diet with ad libitum access to drinking water.[2]

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.

-

Fasting: Animals are fasted overnight (food, but not water) before administration of the test substance.

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water or a corn oil suspension). The concentration is adjusted to provide the desired dose in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg for rats).

-

Dose Administration: The test substance is administered by gavage using a suitable intubation cannula. A control group receiving only the vehicle is also included.

-

Dose Levels: A range of dose levels is selected to cause a range of toxic effects from none to lethality.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[2]

-

Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.[2]

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Signaling Pathways and Logical Relationships

While specific molecular signaling pathways for this compound toxicity are not well-documented in publicly available literature, a logical workflow for hazard identification, risk assessment, and mitigation can be visualized.

References

- 1. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. This compound | 118-91-2 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. oecd.org [oecd.org]

- 9. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Oxidation of 2-Chlorotoluene to 2-Chlorobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 2-chlorotoluene (B165313) to 2-chlorobenzoic acid represents a critical transformation in synthetic organic chemistry, providing a valuable intermediate for the pharmaceutical and agrochemical industries. This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs), and other specialty chemicals. This technical guide provides an in-depth analysis of the primary mechanisms and experimental protocols for the oxidation of 2-chlorotoluene, with a focus on methods employing potassium permanganate (B83412), ozone with a cobalt catalyst, and nitric acid.

Core Oxidation Methodologies and Mechanistic Insights

The selective oxidation of the methyl group of 2-chlorotoluene to a carboxylic acid is a challenging yet essential process. The presence of the chlorine atom on the aromatic ring influences the reactivity of the methyl group and can lead to side reactions if the conditions are not carefully controlled. The most common and industrially relevant methods for this transformation are detailed below.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and widely used oxidizing agent for the conversion of alkylbenzenes to their corresponding benzoic acids. The reaction is typically carried out in an aqueous medium under neutral, alkaline, or acidic conditions.

Mechanism of Oxidation:

The oxidation of 2-chlorotoluene with potassium permanganate is understood to proceed through a free-radical mechanism at the benzylic position. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1] The key steps are as follows:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of 2-chlorotoluene by the permanganate ion (MnO₄⁻), forming a 2-chlorobenzyl radical.[2]

-

Radical Chain Propagation: The 2-chlorobenzyl radical reacts with another permanganate ion or other oxygen-containing species in a series of steps to form intermediate oxidation products such as 2-chlorobenzyl alcohol and 2-chlorobenzaldehyde (B119727).

-

Oxidation to Carboxylate: These intermediates are further oxidized to the corresponding carboxylate, 2-chlorobenzoate (B514982), under the reaction conditions.

-

Formation of Manganese Dioxide: During the oxidation process, the manganese in the permanganate ion (oxidation state +7) is reduced, typically to manganese dioxide (MnO₂) (oxidation state +4), which precipitates from the reaction mixture as a brown solid.

-

Acidification: The final step involves the acidification of the reaction mixture to protonate the 2-chlorobenzoate salt and precipitate the this compound.

Catalytic Ozonolysis with Cobalt Acetate (B1210297)

The use of ozone as an oxidant offers a more environmentally friendly alternative to permanganate, as it does not produce large quantities of inorganic waste.[3] However, the direct reaction of ozone with 2-chlorotoluene can lead to oxidation of the aromatic ring. The addition of a catalyst, such as cobalt (II) acetate, significantly increases the selectivity for the oxidation of the methyl group.[3]

Mechanism of Catalytic Ozonolysis:

The mechanism of cobalt-catalyzed ozonolysis is complex and involves the generation of highly reactive radical species:

-

Catalyst Activation: Cobalt (II) is oxidized by ozone to the more reactive Cobalt (III) state.

-

Initiation: The Co(III) species initiates the reaction by abstracting a hydrogen atom from the methyl group of 2-chlorotoluene, forming a 2-chlorobenzyl radical and regenerating Co(II).

-

Radical Chain Reaction: The 2-chlorobenzyl radical reacts with molecular oxygen (present from the decomposition of ozone or supplied separately) to form a benzylperoxy radical. This radical can then propagate a chain reaction, leading to the formation of 2-chlorobenzaldehyde and subsequently this compound.

-

Role of Ozone: Ozone's primary role is to regenerate the active Co(III) catalyst and to participate in the oxidation of intermediates.

Nitric Acid (HNO₃) Oxidation

Nitric acid is another strong oxidizing agent capable of converting 2-chlorotoluene to this compound. This method is often performed at elevated temperatures and pressures and may require a catalyst.

Mechanism of Nitric Acid Oxidation:

The mechanism of nitric acid oxidation of alkylaromatics is believed to involve electrophilic attack and radical pathways. The reaction is complex and can be influenced by the concentration of nitric acid and the reaction temperature. A plausible pathway involves:

-

Generation of Reactive Species: At high temperatures, nitric acid can generate various reactive nitrogen oxides (e.g., NO₂, N₂O₄).

-

Initiation: A reactive nitrogen species can abstract a hydrogen atom from the benzylic position of 2-chlorotoluene to form a 2-chlorobenzyl radical.

-

Oxidation Cascade: The 2-chlorobenzyl radical undergoes a series of oxidation steps, potentially involving the formation of a benzyl (B1604629) nitrite (B80452) intermediate, which is then hydrolyzed and further oxidized to the carboxylic acid.

It is important to note that nitration of the aromatic ring is a significant side reaction in this process.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the oxidation of 2-chlorotoluene.

| Oxidation Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Permanganate Oxidation | Potassium Permanganate | None | Water | Reflux (approx. 100) | 3 - 4 | 76 - 78 | [2][4] |

| Ozonolysis | Ozone | Cobalt (II) Acetate | Acetic Acid | 90 | Not specified | 88.0 (selectivity) | [3] |

| Nitric Acid Oxidation | Nitric Acid (3% aq.) | Vanadium Pentoxide | Water | Reflux | 6 | Not specified | [5] |

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation of 2-Chlorotoluene

This protocol is a synthesis of established laboratory procedures.[4][6]

Materials:

-

2-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

Toluene (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorotoluene and water.

-

Slowly add potassium permanganate to the stirred mixture. The molar ratio of KMnO₄ to 2-chlorotoluene is typically around 2:1 to ensure complete oxidation.[4]

-

Heat the mixture to reflux with vigorous stirring. Continue refluxing for several hours until the characteristic purple color of the permanganate ion disappears, indicating its consumption. This typically takes 3-4 hours.[4]

-

After the reaction is complete, cool the mixture slightly and filter the hot solution by vacuum filtration to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water to recover any adsorbed product.

-

If any unreacted permanganate remains (indicated by a purple color in the filtrate), add a small amount of sodium bisulfite until the solution becomes colorless or pale yellow.

-

Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate as a white solid.[6]

-

Collect the precipitated this compound by vacuum filtration and wash the crystals with cold water to remove any remaining acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.

Protocol 2: Catalytic Ozonolysis of 2-Chlorotoluene

This protocol is based on the findings of Galstyan et al.[3]

Materials:

-

2-chlorotoluene

-

Cobalt (II) acetate

-

Glacial acetic acid

-

Ozone (from an ozone generator)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve 2-chlorotoluene and cobalt (II) acetate in glacial acetic acid in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

-

Heat the solution to 90°C while stirring.

-

Pass a stream of ozone mixed with an inert gas through the reaction mixture. The concentration of ozone and the flow rate should be carefully controlled.

-

Monitor the reaction progress by a suitable analytical method, such as gas chromatography (GC), to determine the consumption of 2-chlorotoluene and the formation of this compound.

-

Upon completion of the reaction, stop the ozone flow and cool the reaction mixture to room temperature.

-

The this compound can be isolated by removing the acetic acid under reduced pressure and then purifying the residue by crystallization or other suitable techniques.

Conclusion

The oxidation of 2-chlorotoluene to this compound is a fundamental transformation with significant industrial applications. The choice of oxidation method depends on various factors, including cost, environmental considerations, and desired purity of the final product. Potassium permanganate offers a robust and high-yielding method, though it generates significant inorganic waste. Catalytic ozonolysis presents a more sustainable alternative with high selectivity, while nitric acid oxidation provides another route, albeit with potential challenges related to side reactions. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are crucial for achieving high yields and purity of this compound, a vital intermediate in the development of pharmaceuticals and other fine chemicals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chegg.com [chegg.com]

- 3. Liquid-phase oxidation of 2-chlorotoluene with ozone to this compound – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. orgsyn.org [orgsyn.org]

- 5. Khan Academy [khanacademy.org]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

Key reactions of the carboxylic acid group in 2-Chlorobenzoic acid

An In-depth Technical Guide to the Key Reactions of the Carboxylic Acid Group in 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical transformations involving the carboxylic acid functional group of this compound. This compound serves as a vital precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its reactivity is crucial for the development of novel synthetic routes and the optimization of existing processes. This document details the experimental protocols, quantitative data, and mechanistic pathways for four key reactions: Esterification, Amide Formation, Reduction, and Decarboxylation.

Activation of the Carboxylic Acid: Synthesis of 2-Chlorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a common and critical first step to increase its reactivity toward nucleophiles. The resulting 2-chlorobenzoyl chloride is a versatile intermediate for the synthesis of esters and amides. The most prevalent method for this transformation is the reaction with thionyl chloride (SOCl₂).[1][2]